molecular formula C13H15NO3S B14196102 Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- CAS No. 856409-63-7

Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)-

Cat. No.: B14196102
CAS No.: 856409-63-7
M. Wt: 265.33 g/mol
InChI Key: HKHZPOPVQLYBPN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- is a complex organic compound with the molecular formula C13H15NO3S. This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. The unique structure of this compound, featuring a butynyl group and an oxoethyl group, makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- typically involves the reaction of benzenesulfonyl chloride with appropriate amines under controlled conditions. One common method includes the use of N-2-butynylamine and 4-methyl-N-(2-oxoethyl)amine as starting materials. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the butynyl group in Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- imparts unique chemical properties, such as increased reactivity in certain types of reactions. This makes it a valuable compound for specific applications where such reactivity is desired .

Properties

CAS No.

856409-63-7

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

N-but-2-ynyl-4-methyl-N-(2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C13H15NO3S/c1-3-4-9-14(10-11-15)18(16,17)13-7-5-12(2)6-8-13/h5-8,11H,9-10H2,1-2H3

InChI Key

HKHZPOPVQLYBPN-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(CC=O)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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